

Application Notes: Visualizing In Vivo Gold Deposits with Electron Microscopy

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Gold;sodium

Cat. No.: B15460665

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Introduction

Sodium aurothiomalate is a gold-based compound historically used in the treatment of rheumatoid arthritis. Within biological systems, the gold from this compound is deposited in tissues, particularly within lysosomes of macrophages and other cell types. These gold deposits are naturally electron-dense and can be visualized directly using transmission electron microscopy (TEM). Therefore, sodium aurothiomalate acts as an in vivo stain, allowing for the ultrastructural localization of gold within cells and tissues of treated subjects. This application is distinct from conventional negative or positive staining techniques where a stain is applied to the sample ex vivo. These notes provide a protocol for the preparation of biological specimens from subjects exposed to sodium aurothiomalate to enable the visualization of these gold deposits.

Principle of Visualization

The high atomic number of gold makes it an excellent scatterer of electrons. When a biological sample containing gold deposits is examined with a TEM, the gold particles appear as highly electron-dense, dark structures against the lighter background of the biological tissue. This allows for the precise localization of the gold within subcellular compartments. The appearance of these deposits can range from filamentous to granular.

Applications

- Pharmacology and Drug Development: Tracing the biodistribution and subcellular localization of gold-based drugs.
- Toxicology: Investigating the cellular mechanisms of gold-induced toxicity, such as skin rashes or kidney damage.
- Pathology: Studying the role of gold accumulation in the pathophysiology of treated diseases like rheumatoid arthritis.

Data Presentation

While specific quantitative data on the use of sodium aurothiomalate as a direct EM stain is not available in the literature, studies involving its therapeutic use have quantified the resulting gold deposits. The following table summarizes representative findings from such a study.

Parameter	Finding	Tissue Source	Analytical Method
Gold Concentration in Lysosomes	Equivalent to 2.0 - 87.4 mg/ml	Synovial Membrane	Electron Probe X-ray Microanalysis
Form of Gold Deposits	Filamentous deposits and highly electron-dense granules	Synovial Membrane, Skin Macrophages	Transmission Electron Microscopy
Co-localized Elements	Sulfur was detected alongside gold in the filamentous deposits	Synovial Membrane	Electron Probe X-ray Microanalysis

Experimental Protocols

The following is a generalized protocol for the preparation of tissue samples for the visualization of in vivo gold deposits using transmission electron microscopy. This protocol is based on standard TEM sample preparation techniques.

I. Reagents

- Primary Fixative: 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate Buffer (pH 7.4)

- Buffer Wash: 0.1 M Sodium Cacodylate Buffer (pH 7.4)
- Secondary Fixative: 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate Buffer
- Dehydration Series: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)
- Infiltration Agent: Propylene oxide
- Embedding Resin: Epon or similar epoxy resin
- Staining (Optional): Uranyl acetate and lead citrate (for enhancing contrast of cellular structures)

II. Protocol for Tissue Processing and Embedding

- Tissue Collection:
 - Excise small tissue blocks (no larger than 1 mm³) from the region of interest (e.g., synovial membrane, skin biopsy) of the sodium aurothiomalate-treated subject.
 - Immediately place the tissue blocks into the primary fixative.
- Primary Fixation:
 - Immerse the tissue blocks in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.
 - Fix for 2-4 hours at 4°C.
- Washing:
 - Remove the primary fixative and wash the tissue blocks three times in 0.1 M sodium cacodylate buffer for 10 minutes each.
- Secondary Fixation:
 - Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C. This step enhances the contrast of lipid membranes.
- Washing:

- Wash the tissue blocks three times in distilled water for 10 minutes each.
- Dehydration:
 - Dehydrate the tissue blocks through a graded series of ethanol:
 - 50% ethanol for 10 minutes
 - 70% ethanol for 10 minutes
 - 90% ethanol for 10 minutes
 - 100% ethanol, three times for 10 minutes each.
- Infiltration:
 - Immerse the tissue blocks in propylene oxide, two times for 15 minutes each.
 - Infiltrate with a 1:1 mixture of propylene oxide and Epon resin for at least 1 hour.
 - Infiltrate with pure Epon resin overnight.
- Embedding and Polymerization:
 - Place the infiltrated tissue blocks into embedding molds filled with fresh Epon resin.
 - Polymerize in an oven at 60°C for 48 hours.

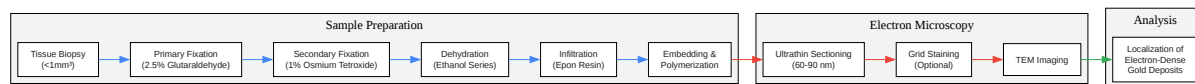
III. Sectioning and Imaging

- Trimming and Sectioning:
 - Trim the polymerized blocks to create a small trapezoidal face over the tissue.
 - Cut semi-thin sections (0.5-1 μm) and stain with toluidine blue to identify the area of interest under a light microscope.
 - Cut ultrathin sections (60-90 nm) using a diamond knife on an ultramicrotome.

- Collect the sections on copper TEM grids.
- Post-staining (Optional):
 - For enhanced contrast of cellular ultrastructure, stain the grids with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes.
- Imaging:
 - Examine the sections in a transmission electron microscope.
 - The gold deposits will appear as electron-dense, dark particles or filaments within the cells.

Visualizations

Experimental Workflow for Gold Deposit Visualization



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Caption: Workflow for visualizing gold deposits in tissue.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com